- Discovery and Evaluation of 3-Quinoxalin Urea Derivatives as Potent, Selective, and Orally Available ATM Inhibitors Combined with Chemotherapy for the Treatment of Cancer via Goal-Oriented Molecule Generation and Virtual Screening, Journal of Medicinal Chemistry, 2023, 66(14), 9495-9518

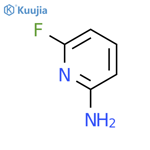

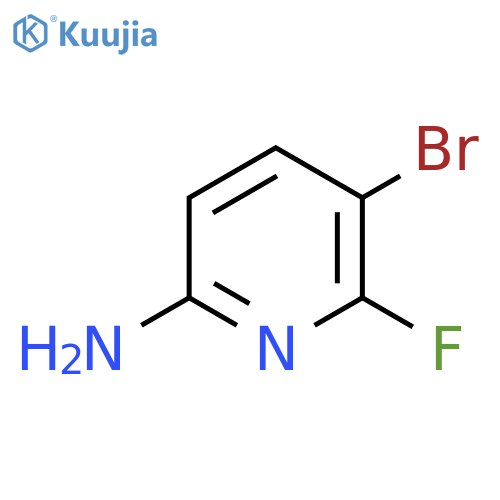

Cas no 944401-65-4 (5-Bromo-6-fluoropyridin-2-amine)

944401-65-4 structure

Produktname:5-Bromo-6-fluoropyridin-2-amine

CAS-Nr.:944401-65-4

MF:C5H4BrFN2

MW:191.001063346863

MDL:MFCD11848480

CID:841959

PubChem ID:53418436

5-Bromo-6-fluoropyridin-2-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-Bromo-6-fluoropyridin-2-amine

- 5-Bromo-6-fluoro-pyridin-2-ylamine

- 2-Amino-5-Bromo-6-fluoropyridine

- 5-bromo-6-fluoro-2-pyridinamine

- 5-bromo-6-fluoro-2-pyridylamine

- 5-bromo6-fluoropyridin-2-amine

- 6-AMino-3-broMo-2-fluoropyridine

- 5-Bromo-6-fluoropyridin-2-ylamine

- PubChem19511

- SJXWFNBZBXZDCL-UHFFFAOYSA-N

- RW3584

- KM3286

- SB18617

- FCH1184587

- 5-bromanyl-6-fluoranyl-pyridin-2-amine

- BC004451

- AX8247665

- AB0049904

- V9432

- 5-Bromo-6-fluoro-2-pyridinamine (ACI)

- MFCD11848480

- AKOS016011715

- SY244810

- AMY42506

- EN300-194801

- AS-50839

- P11228

- CS-0040534

- J-517126

- DTXSID70697426

- 944401-65-4

- A844953

- SCHEMBL319387

- 5-bromo-6-fluoro-pyridin-2-amine

- DB-368570

-

- MDL: MFCD11848480

- Inchi: 1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)

- InChI-Schlüssel: SJXWFNBZBXZDCL-UHFFFAOYSA-N

- Lächelt: BrC1=C(N=C(C=C1)N)F

Berechnete Eigenschaften

- Genaue Masse: 189.95400

- Monoisotopenmasse: 189.95419g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 0

- Komplexität: 101

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.6

- Topologische Polaroberfläche: 38.9

Experimentelle Eigenschaften

- Dichte: 1.813

- Siedepunkt: 245 ºC

- Flammpunkt: 102 ºC

- PSA: 39.64000

- LogP: 1.49550

5-Bromo-6-fluoropyridin-2-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB458267-100 g |

5-Bromo-6-fluoropyridin-2-amine, 95%; . |

944401-65-4 | 95% | 100g |

€975.90 | 2023-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111174-10g |

5-Bromo-6-fluoro-2-pyridinamine |

944401-65-4 | 98% | 10g |

¥238.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111174-25g |

5-Bromo-6-fluoro-2-pyridinamine |

944401-65-4 | 98% | 25g |

¥576.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-200mg |

5-Bromo-6-fluoropyridin-2-amine |

944401-65-4 | 98% | 200mg |

144.0CNY | 2021-08-04 | |

| Apollo Scientific | PC910727-1g |

6-Amino-3-bromo-2-fluoropyridine |

944401-65-4 | 97% | 1g |

£17.00 | 2025-03-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1333-100mg |

5-bromo-6-fluoropyridin-2-amine |

944401-65-4 | 97% | 100mg |

¥856.91 | 2025-01-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8243-10G |

5-bromo-6-fluoropyridin-2-amine |

944401-65-4 | 97% | 10g |

¥ 264.00 | 2023-04-12 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13863-10g |

5-bromo-6-fluoropyridin-2-amine |

944401-65-4 | 95% | 10g |

$500 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1132248-250mg |

5-bromo-6-fluoropyridin-2-amine |

944401-65-4 | 95% | 250mg |

$170 | 2024-07-28 | |

| abcr | AB458267-5 g |

5-Bromo-6-fluoropyridin-2-amine, 95%; . |

944401-65-4 | 95% | 5g |

€141.50 | 2023-04-22 |

5-Bromo-6-fluoropyridin-2-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; overnight, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt

Referenz

- Condensed heterocycles as BLC-2 inhibitors in the treatment of neoplastic, autoimmune and neurodegenerative diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt

Referenz

- Pyrrolopyridinooxazine compounds and related compounds as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 1 h, rt

Referenz

- Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand AZD4694, Journal of Labelled Compounds and Radiopharmaceuticals, 2013, 56(6), 321-324

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 25 °C; 30 min, 15 °C; 2 h, 25 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Heterocycles as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 0 °C

Referenz

- Preparation of substituted imidazopyridines as inhibitors of plasma kallikrein and uses thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 0 °C; 1 h, rt

Referenz

- Heteroaromatic compounds as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 30 min

Referenz

- Preparation of fused pyridinones and related compounds as Pim kinase inhibitors and their use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 6 h, 25 °C

Referenz

- Pyrazolopyrrolopyridine compounds and related compounds as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; overnight, rt

Referenz

- Preparation of 6-pyridine-3-quinoxaline urea derivatives and its application, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 30 min, rt

Referenz

- Preparation of halo-substituted aminopyridine compounds as inhibitors of the hematopoietic progenitor kinase 1 (HPK1), World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; overnight, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referenz

- Preparation of condensed heterocyclic derivatives as Bcl-2 inhibitors for the treatment of neoplastic diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, rt → 20 °C; 60 min, rt

Referenz

- Imidazo[4,5-c]quinolin-2-one derivatives as ATM kinase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; cooled; 3 d, rt

Referenz

- Preparation of novel tetrahydropyridopyrimidine compounds, and antiandrogens and antitumor agents containing them, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 10 - 20 °C; 60 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of 8-[6-[3-(amino)propoxy]-3-pyridyl]-1-isopropyl-imidazo[4,5-c]quinolin-2-one derivatives as selective modulators of ataxia telangiectasia mutated (ATM) kinase for the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 18 h, 20 °C

1.2 Reagents: Water ; 20 min, 20 °C

1.2 Reagents: Water ; 20 min, 20 °C

Referenz

- Preparation method of 2-fluoro-3,6-dihydroxypyridine, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 2.5 h, 0 °C

Referenz

- Preparation of pyridine compounds for the treatment of pain, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt

Referenz

- Preparation of hot melt extruded solid dispersions containing a Bcl-2 inhibitor, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 3 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referenz

- Preparation of 1H-pyrrolo[2,3-b]pyridine derivatives and related compounds as BCL-2 inhibitors for treating neoplastic, autoimmune or neurodegenerative diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 25 °C

Referenz

- Preparation of heteroaryl compounds and uses in Tau imaging, World Intellectual Property Organization, , ,

5-Bromo-6-fluoropyridin-2-amine Raw materials

5-Bromo-6-fluoropyridin-2-amine Preparation Products

5-Bromo-6-fluoropyridin-2-amine Verwandte Literatur

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

944401-65-4 (5-Bromo-6-fluoropyridin-2-amine) Verwandte Produkte

- 2137086-12-3(tert-butyl N-(1S)-1-(2,5-dimethylphenyl)-3-oxopropylcarbamate)

- 2171824-12-5(9-(2-methylpropyl)-3-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane)

- 1465400-93-4(N-[2-[Cyclopropyl(1-methylethyl)amino]ethyl]-4-(2-propyn-1-yl)-1-piperazinecarboxamide)

- 2229358-83-0(2-(3-bromo-5-methylphenyl)-2-fluoroethan-1-amine)

- 1006961-67-6(1-methyl-N-(4-methylphenyl)methyl-1H-pyrazol-4-amine)

- 2034521-47-4(2-(1,2-benzoxazol-3-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide)

- 1250093-14-1((2-ethoxyethyl)(1H-imidazol-2-yl)methylamine)

- 1803847-53-1(5-Bromo-2-(3-bromopropyl)toluene)

- 149635-67-6(Platelet-derived Growth Factor β−Receptor Fragment 742-758)

- 14186-50-6(Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:944401-65-4)5-Bromo-6-fluoropyridin-2-amine

Reinheit:99%

Menge:100g

Preis ($):265.0